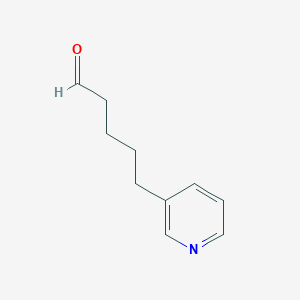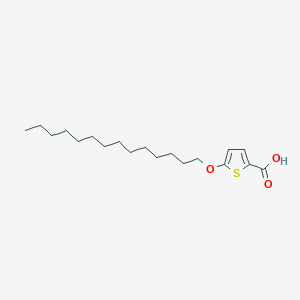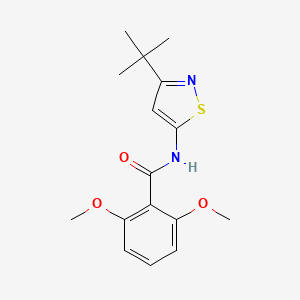
(S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID is a complex organic compound that features a benzoic acid core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID typically involves multi-step organic reactions. A common approach might include:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Esterification: The carboxylic acid group is converted to an ester using methanol and an acid catalyst.
Substitution Reactions: Introduction of the dimethyl groups on the benzoic acid ring through Friedel-Crafts alkylation.
Deprotection: Removal of the Boc group under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl or acyl groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural features.
Protein Binding: Potential to bind to proteins and affect their function.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Material Science: Use in the development of new materials with specific properties.
Polymer Synthesis: As a monomer or additive in polymer production.
Mecanismo De Acción
The mechanism of action for (S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid Derivatives: Compounds with similar benzoic acid cores but different substituents.
Amino Acid Derivatives: Compounds with similar amino acid-like structures.
Uniqueness
Functional Group Diversity: The combination of tert-butoxycarbonyl, methoxycarbonyl, and dimethyl groups provides unique reactivity and properties.
Chirality: The (S)-configuration adds a level of stereochemical complexity, which can be crucial for biological activity.
This structure should give you a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases would be necessary.
Propiedades
Número CAS |
623950-04-9 |
|---|---|
Fórmula molecular |
C18H25NO6 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C18H25NO6/c1-10-7-12(15(20)21)8-11(2)13(10)9-14(16(22)24-6)19-17(23)25-18(3,4)5/h7-8,14H,9H2,1-6H3,(H,19,23)(H,20,21)/t14-/m0/s1 |
Clave InChI |
ZQOBDOPIBFQYCZ-AWEZNQCLSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)O |
SMILES canónico |
CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(2-{2-[2-(11-Tritylsulfanyl-undecyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B8532665.png)
![Lithium, benzo[b]thien-2-yl-](/img/structure/B8532670.png)





![2-[4-(4-Methoxy-phenyl)-piperazin-1-ylmethyl]-1H-benzoimidazole](/img/structure/B8532705.png)


![2-Ethyl 6-hydroxybenzo[b]thiophene](/img/structure/B8532722.png)



